1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is a heterocyclic compound that combines the structural features of benzimidazole, triazole, and thiadiazole. These heterocyclic systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with benzimidazole-2-carboxylic acid hydrazide in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the benzimidazole moiety.
Benzimidazole derivatives: Compounds like 2-mercaptobenzimidazole, which have similar core structures but different substituents.
Uniqueness
1-{[6-(2-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its combination of three pharmacologically active heterocyclic systems. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C19H16N6OS |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6OS/c1-2-26-16-10-6-3-7-13(16)18-23-25-17(21-22-19(25)27-18)11-24-12-20-14-8-4-5-9-15(14)24/h3-10,12H,2,11H2,1H3 |
InChI Key |
FZPVOIFCGDHLGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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